molecular formula C7H11NO2 B009857 N-cyclopropyl-3-oxobutanamide CAS No. 110262-87-8

N-cyclopropyl-3-oxobutanamide

Cat. No.: B009857
CAS No.: 110262-87-8
M. Wt: 141.17 g/mol
InChI Key: QIBMEWOWPWEBLK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-oxobutanamide: is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopropyl-3-oxobutanamide can be synthesized through the reaction of cyclopropylamine with diketene. The reaction is typically carried out in tetrahydrofuran at temperatures ranging from -5°C to 0°C. The cyclopropylamine is added dropwise to a solution of diketene, and the mixture is stirred for about an hour at 0°C until no more starting material is detected by thin layer chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving cyclopropylamine and diketene can be scaled up for industrial purposes. The reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming N-cyclopropyl-3-hydroxybutanamide.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-cyclopropyl-3-hydroxybutanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-oxobutanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxo group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    N-cyclopropyl-3-hydroxybutanamide: A reduced form of N-cyclopropyl-3-oxobutanamide.

    N-cyclopropyl-3-aminobutanamide: A derivative with an amino group instead of the oxo group.

Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an oxo group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclopropyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMEWOWPWEBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

26 ml (0.38 mmol) cyclopropylamine was added dropwise to a solution of 30 g of diketene (0.36 mol) in 300 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 43.83 g (0.31 mol, 87% yield) of a white solid.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Cyclopropylamine (42.2 g, 0.74 mole) is dissolved in chloroform (300 ml) and thereto is added dropwise diketene (62.1 g, 0.74 mole) over a period of 1-1.5 hour with stirring in an ice bath. After the addition, the mixture is stirred at 40° C. for one hour, and the solvent is distilled off under reduced pressure, and the residue is recrystallized from benzene-n-hexane to give the title compound (83.4 g, yield 80%) as colorless needles, m.p. 65°-66° C.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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